![molecular formula C5H11BrO B3054288 1-(Bromomethoxy)butane CAS No. 59375-51-8](/img/structure/B3054288.png)
1-(Bromomethoxy)butane
Overview
Description
Scientific Research Applications
Crystal Structure Analysis : The compound 1,4-Bis(p-bromophenoxy) butane, structurally related to 1-(Bromomethoxy)butane, has been studied through single-crystal X-ray analysis to understand its crystalline structure. This research provides insights into the conformation of the methylene chain in the compound, which is crucial for applications in material science and molecular engineering (Ishikawa et al., 1971).
Conformational Behavior : Studies on butane and its derivatives, including 1-(Bromomethoxy)butane, in nematic solvents using NMR spectroscopy have provided valuable data on conformational equilibria and orientational ordering. This is significant for understanding molecular behavior in liquid crystals and other complex media (Polson & Burnell, 1995).
Vibrational Spectroscopy : The vibrational analysis of branched-chain bromides, including compounds similar to 1-(Bromomethoxy)butane, has been conducted to understand their structural dynamics. Such studies are fundamental in the fields of spectroscopy and molecular physics (Crowder & Jalilian, 1978).
Synthetic Chemistry : 1-(Bromomethoxy)butane and related compounds have been used as intermediates in synthetic chemistry, particularly in the synthesis of complex organic molecules. For example, butane-1,2-diacetals serve as protecting groups in carbohydrate chemistry, showcasing the utility of such compounds in facilitating selective reactions and controlling reaction pathways (Lence, Castedo, & González‐Bello, 2008).
Polymerization Processes : The application of 1-(Bromomethoxy)butane derivatives in polymerization processes has been explored, particularly in the context of propylene polymerization. Such studies contribute to the development of new polymeric materials with tailored properties (Zahedi et al., 2018).
Green Chemistry : Research has also focused on using 1-(Bromomethoxy)butane and its analogs in green chemistry applications, such as the synthesis of bis coumarinyl methanes via environmentally friendly methods. This highlights the role of such compounds in promoting sustainable chemical practices (Nikpassand, Fekri, & Sahrapeima, 2017).
properties
IUPAC Name |
1-(bromomethoxy)butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBCGFVAMIDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563244 | |
Record name | 1-(Bromomethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59375-51-8 | |
Record name | 1-(Bromomethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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